molecular formula C10H12N2O4S B8740795 Benzenesulfonamide, N-cyclobutyl-4-nitro-

Benzenesulfonamide, N-cyclobutyl-4-nitro-

Cat. No. B8740795
M. Wt: 256.28 g/mol
InChI Key: AIBXLIOMPXJXIV-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-cyclobutyl-4-nitro- is a useful research compound. Its molecular formula is C10H12N2O4S and its molecular weight is 256.28 g/mol. The purity is usually 95%.
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properties

Product Name

Benzenesulfonamide, N-cyclobutyl-4-nitro-

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

N-cyclobutyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H12N2O4S/c13-12(14)9-4-6-10(7-5-9)17(15,16)11-8-2-1-3-8/h4-8,11H,1-3H2

InChI Key

AIBXLIOMPXJXIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of triethylamine (7.8 ml, 0.056 mol) and cyclobutylamine (4.8 ml, 0.056 mol) in DCM (100 ml) was cooled in an ice/water bath. A solution of 4-nitrobenzene sulphonyl chloride (11.3 g, 0.05 mol) in DCM (100 ml) was added dropwise. The reaction was stirred for one hour the cooling bath was removed and the mixture stirred for further 3 hours. The reaction mixture was washed with 1M hydrochloric acid (80 ml), water (50 ml) and then brine. The volatiles were evaporated to give the title compound (11.79 g). NMR: 1.50 (m, 2H), 1.75 (m, 2H), 1.9 (m, 2H), 3.70 (m, 1H), 8.00 (1, 2H), 8.30 (d, 1H), 8.40 (d, 2H); m/z: 256.
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of cyclobutylamine (4.3 g, 59.7 mmol) and triethylamine (11.2 mL, 79.6 mmol) in dichloromethane (300 mL) was added the solution of 4-nitro-benzenesulfonyl chloride (8.8 g, 39.8 mmol) in dichloromethane (50 mL) at 0° C. The mixture was stirred at room temperature for 4 h and then washed with brine (50 mL×2) and dried over anhydrous sodium sulfate. The solvent was removed in vacuo to afford N-cyclobutyl-4-nitro-benzenesulfonamide (9.4 g, 92.5%) as a white powder: MS (ESI) M+1=257.1.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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